![molecular formula C20H17N3OS B5774606 N-{[(3-pyridinylmethyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5774606.png)
N-{[(3-pyridinylmethyl)amino]carbonothioyl}-4-biphenylcarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(3-pyridinylmethyl)amino]carbonothioyl}-4-biphenylcarboxamide, commonly known as PAC-1, is a small molecule that has shown promising results in cancer research. PAC-1 is a member of the N-phenylamides family, which are known for their ability to induce apoptosis in cancer cells.
Wirkmechanismus
PAC-1 induces apoptosis in cancer cells by binding to procaspase-3 and inducing its activation. Procaspase-3 is a proenzyme that is activated by cleavage into its active form, caspase-3. Caspase-3 is a key regulator of the apoptotic pathway and is responsible for the cleavage of many cellular proteins, leading to cell death.
Biochemical and Physiological Effects:
PAC-1 has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy. PAC-1 has low toxicity in normal cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of PAC-1 is its ability to induce apoptosis in cancer cells without affecting normal cells. This makes it a promising candidate for cancer treatment. However, PAC-1 has limitations in terms of its solubility and stability, which can affect its efficacy in vivo.
Zukünftige Richtungen
Future research on PAC-1 should focus on improving its solubility and stability in vivo. This can be achieved by modifying the chemical structure of PAC-1 or by using novel drug delivery systems. Additionally, further studies should be conducted to investigate the potential of PAC-1 in combination therapy with other chemotherapy drugs. Finally, clinical trials should be conducted to evaluate the safety and efficacy of PAC-1 in cancer patients.
Synthesemethoden
PAC-1 can be synthesized using a multi-step process. The first step involves the reaction of 3-pyridinemethanamine with carbon disulfide to form N-(pyridin-3-ylmethyl)carbonothioyl)pyridin-3-amine. This intermediate is then reacted with 4-biphenylcarboxylic acid to form PAC-1. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
PAC-1 has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis in cancer cells by activating procaspase-3, a key regulator of the apoptotic pathway. PAC-1 has also been shown to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.
Eigenschaften
IUPAC Name |
4-phenyl-N-(pyridin-3-ylmethylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c24-19(23-20(25)22-14-15-5-4-12-21-13-15)18-10-8-17(9-11-18)16-6-2-1-3-7-16/h1-13H,14H2,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZQINDVLDFXMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.